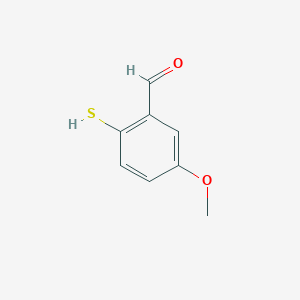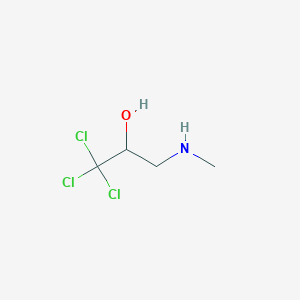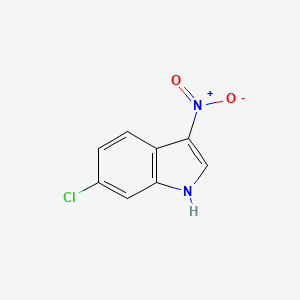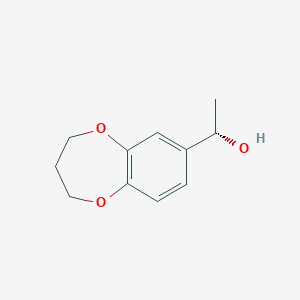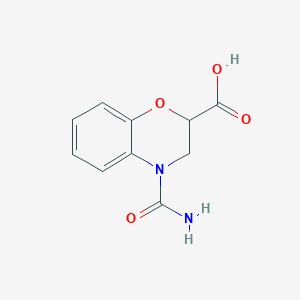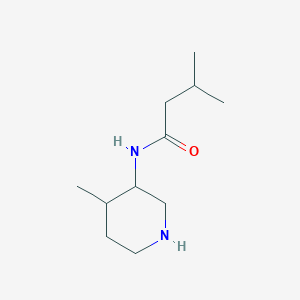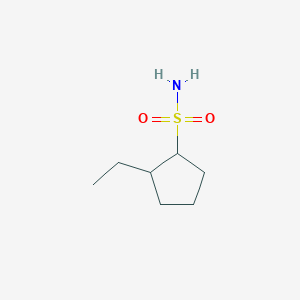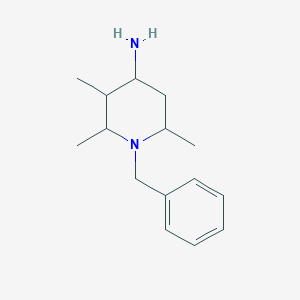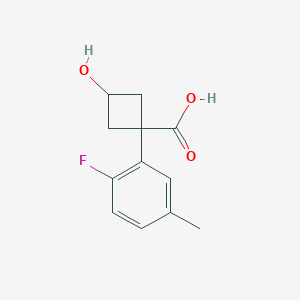![molecular formula C9H11ClN4 B13167960 4-Chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13167960.png)
4-Chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-D]pyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the cyclization of a substituted pyrazole with a suitable amidine under basic conditions. The reaction is often catalyzed by sodium ethoxide or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyrazolo[3,4-D]pyrimidines.
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
4-Chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, particularly CDK2, which is involved in cell cycle regulation.
Medicine: Investigated for its anticancer properties, showing cytotoxic activities against various cancer cell lines.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting its kinase activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine
- 4-Chloro-1H-pyrazolo[3,4-D]pyrimidine
- 1-Isopropyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine
Uniqueness
4-Chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards CDK2. This makes it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C9H11ClN4 |
|---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
4-chloro-6-methyl-1-propan-2-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H11ClN4/c1-5(2)14-9-7(4-11-14)8(10)12-6(3)13-9/h4-5H,1-3H3 |
InChI Key |
AVNNMWXRWGHTFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C(C)C)C(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Di([1,1'-biphenyl]-2-yl)isobenzofuran](/img/structure/B13167879.png)
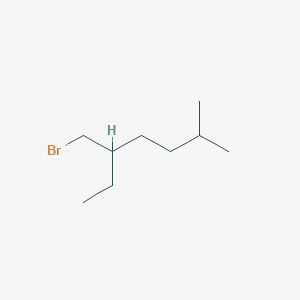
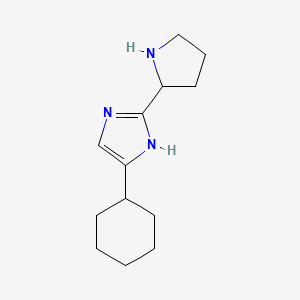
![5-[(E)-2-Bromoethenyl]-2-methoxyphenol](/img/structure/B13167894.png)
